
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or studies on this compound, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the methoxy group might be susceptible to reactions involving nucleophilic substitution, and the chlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxy group and the aromatic chlorophenyl group might influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Anticancer Properties
In silico evaluations indicate that CTME might possess anticancer activity. Investigating its effects on specific cancer cell lines, especially those with p53 mutations, could reveal its potential as a targeted therapy .
Chemical Sensors and Materials
Beyond medicinal applications, CTME’s properties could be harnessed in materials science. Its use as an optical chemical sensor or in nanomaterials might find applications in environmental monitoring or chemical technology .
Mecanismo De Acción
Target of Action
, a well-known benzodiazepine. Benzodiazepines primarily target GABA(A) receptors in the brain . These receptors are the chief inhibitory neurotransmitters in the human body, playing a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Benzodiazepines, like Clonazepam, modulate the function of GABA in the brain by binding to the benzodiazepine receptor located on GABA(A) receptors . This binding enhances the effect of GABA, leading to increased GABAergic inhibition of neuronal firing . If “1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone” acts similarly, it may also enhance GABAergic inhibition, leading to decreased neuronal excitability.
Biochemical Pathways
Benzodiazepines like clonazepam enhance the effect of gaba, leading to increased inhibitory effects in the central nervous system . This can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
Clonazepam, a similar compound, is known to have a bioavailability of 90%, is approximately 85% protein-bound, and is metabolized in the liver by the cyp3a enzyme . Its onset of action is within an hour, and its effects last between eight and twelve hours in adults .
Result of Action
Benzodiazepines like clonazepam can cause a range of effects, including sleepiness, poor coordination, and agitation . Long-term use may result in tolerance, dependence, and life-threatening withdrawal symptoms if stopped abruptly .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-10-14(17)16-7-6-13(19-9-8-16)11-4-2-3-5-12(11)15/h2-5,13H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPFLMQBPIYBCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


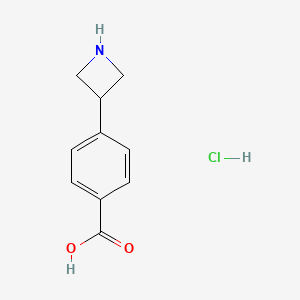
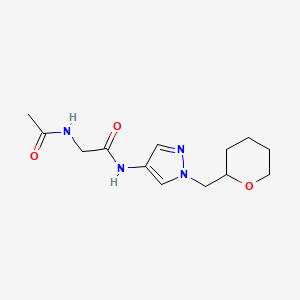
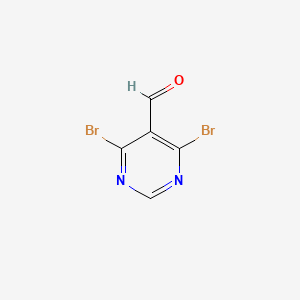

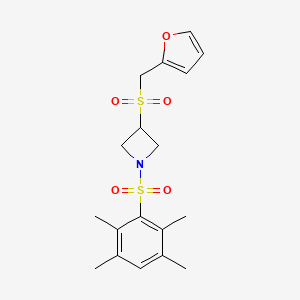
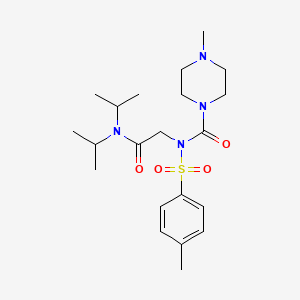

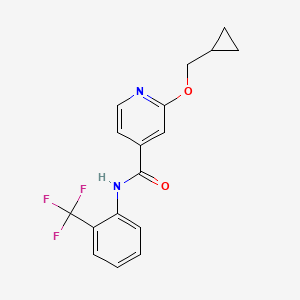
![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)

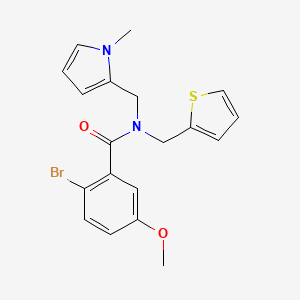
![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)